

what are the chemical properties of 9,10-Dibutoxyanthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9,10-Dibutoxyanthracene**

Cat. No.: **B1632443**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **9,10-Dibutoxyanthracene**

Introduction

9,10-Dibutoxyanthracene (DBA) is a derivative of the polycyclic aromatic hydrocarbon anthracene, characterized by the substitution of butoxy groups at the 9 and 10 positions of the central aromatic ring.^[1] This modification significantly influences its photophysical and chemical properties, making it a compound of considerable interest for researchers, scientists, and professionals in drug development and materials science. Its primary applications stem from its favorable optical properties, particularly its absorption in the near-UV spectrum, which makes it an effective electron transfer sensitizer and photoinitiator.^{[1][2][3]} DBA is utilized in photopolymerization processes for applications such as fine pattern formation, dry film photoresists, and UV-curable inks.^[1] Furthermore, its interaction with light and oxygen to generate reactive oxygen species has opened avenues for its use in photodynamic therapy and as a photo-induced oxygen scavenger.^{[1][4]}

Core Chemical Properties

9,10-Dibutoxyanthracene is a yellow crystalline solid at room temperature.^{[3][5][6]} The presence of the aliphatic butoxy chains enhances its solubility in various organic solvents compared to the parent anthracene molecule.^{[6][7][8]}

Property	Value	Source(s)
CAS Number	76275-14-4	[1] [5] [7]
Molecular Formula	C ₂₂ H ₂₆ O ₂	[5] [7] [9] [10]
Molecular Weight	322.44 g/mol	[3] [5] [7] [10]
Melting Point	53-55 °C or 110.0-114.0 °C	[7] [8] [11] [12]
Boiling Point	478.8 ± 18.0 °C (Predicted)	[7] [8]
Density	1.058 ± 0.06 g/cm ³ (Predicted)	[7] [8]
Appearance	Yellow crystalline powder/solid	[3] [5]
Solubility	Insoluble in water (4.8E-5 g/L at 25 °C). Soluble in dimethyl sulfoxide (DMSO), benzene, and toluene.	[5] [7] [8]

Spectral Properties

The defining characteristic of **9,10-Dibutoxyanthracene** is its absorption of ultraviolet light, specifically in the UVA range. This property is central to its function as a photosensitizer.

Spectral Property	Wavelength/Range	Source(s)
UV-Vis Absorption (λ _{max})	360–400 nm	[1] [4] [13]
Fluorescence	Exhibits fluorescence	[4] [6]

Reactivity and Photochemistry

The primary mechanism of action for **9,10-Dibutoxyanthracene** involves the absorption of light, which excites the molecule to a higher energy state.[\[1\]](#) In the presence of molecular oxygen, this energy can be transferred to generate singlet oxygen, a highly reactive oxygen species.[\[1\]](#)[\[2\]](#) This process is the foundation of its photosensitizing capabilities.

A key photochemical reaction of DBA is its degradation in the presence of air (oxygen) and UV light to form an endoperoxide species.[2][4][13] This reaction proceeds through the capture of the generated singlet oxygen. The resulting **9,10-dibutoxyanthracene**-endoperoxide is itself photoreactive and can undergo further decomposition to secondary products.[4][13] This reactivity makes DBA a potential candidate for use as a photo-induced oxygen scavenger.[2][4] Due to steric hindrance from the bulky butoxy groups at the 9 and 10 positions, photodimerization, a common reaction for anthracene, is unlikely.[4]

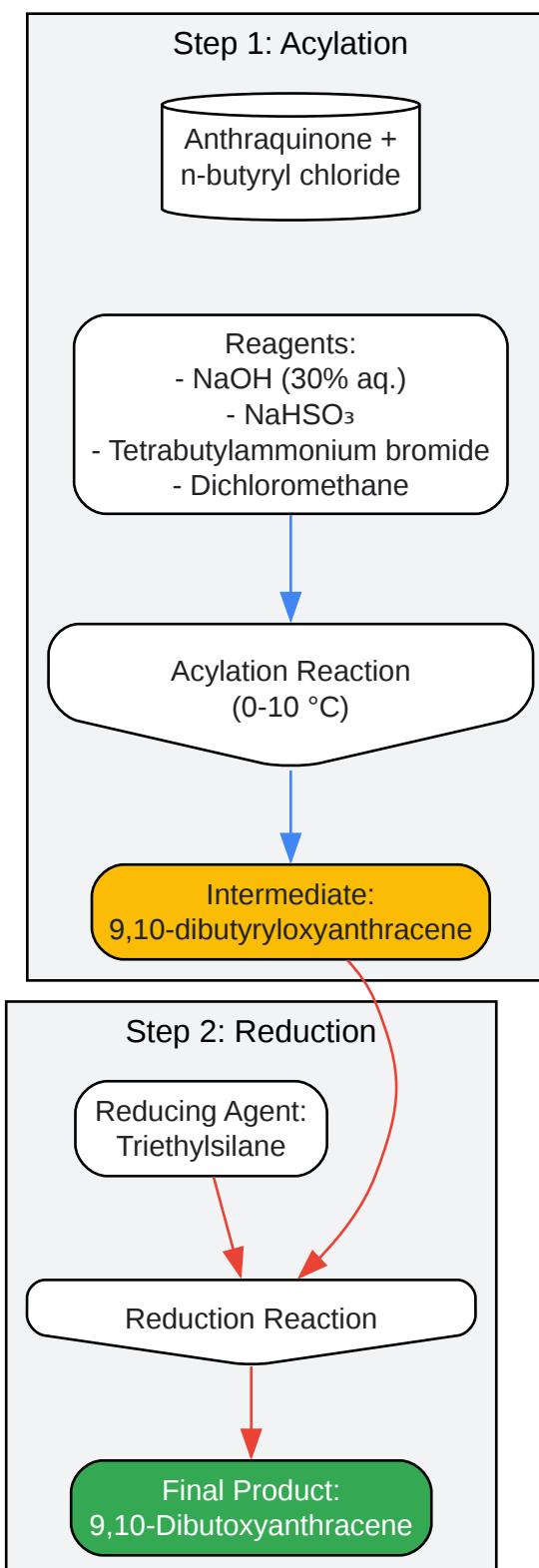
Photochemical reaction pathway of **9,10-Dibutoxyanthracene** in the presence of oxygen.

Experimental Protocols

Synthesis of **9,10-Dibutoxyanthracene**

Several methods for the synthesis of **9,10-Dibutoxyanthracene** have been reported. Below are two common protocols.

1. Alkali-Mediated Etherification (from 9,10-Anthracenedione)[1]


This one-pot method involves the reduction of 9,10-anthracenedione to its diol form, followed by etherification.

- Step 1: Reduction and Deprotonation: 9,10-Anthracenedione is reduced to 9,10-anthracenediol (also known as anthracene-9,10-diol).[1][14] This intermediate is subsequently deprotonated using a base such as sodium hydroxide (NaOH) to form the sodium 9,10-anthracenediolate salt.[1]
- Step 2: Etherification: The resulting sodium salt is reacted with an alkylating agent, such as butyl bromide, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to 65–70°C for 1–2 hours to yield **9,10-Dibutoxyanthracene**.[1]
- Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to achieve high purity (>98%).[1]

2. Acylation-Reduction Method (from Anthraquinone)[15]

This two-step approach offers good control over impurities and avoids the use of hazardous metal reducing agents.[15]

- Step 1: Acylation of Anthraquinone: Anthraquinone is reacted with n-butyryl chloride in a biphasic system (e.g., dichloromethane and 30% NaOH solution) in the presence of sodium hydrosulfite (NaHSO_3) and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is conducted at low temperatures (0–10°C) to form the intermediate, 9,10-dibutyroloxyanthracene.[1][15]
- Step 2: Reduction: The intermediate is then reduced using a reducing agent such as triethylsilane to yield the final product, **9,10-Dibutoxyanthracene**.[15]
- Advantages: This method is reported to be suitable for industrial production, yielding a high-purity product ($\geq 99.90\%$) with a high yield (around 90%).[15]

[Click to download full resolution via product page](#)

Workflow for the acylation-reduction synthesis of **9,10-Dibutoxyanthracene**.

Protocol for Photodegradation and Endoperoxide Formation[4][13]

This experimental protocol demonstrates the photoreactivity of DBA in the presence of a photosensitized singlet oxygen generator.

- Materials: **9,10-Dibutoxyanthracene** (DBA), Eosin Y (EY) as a singlet oxygen-producing dye, and a solvent such as N,N-dimethylformamide (DMF).[13]
- Procedure: A mixture of DBA (e.g., 99.6 mg) and Eosin Y (e.g., 7.1 mg) is dissolved in the solvent (e.g., 10 mL).[13] The solution is then irradiated with light of a wavelength that excites the sensitizer but not DBA directly (e.g., 530 nm light) in the presence of air at room temperature for a set period (e.g., 4 hours) with stirring.[13]
- Workup and Analysis: The crude product is extracted with a nonpolar solvent like hexane, washed with saturated brine, and concentrated. The formation of **9,10-dibutoxyanthracene**-endoperoxide can be confirmed and quantified using ¹H NMR spectroscopy.[4][13]

Safety and Handling

9,10-Dibutoxyanthracene is classified as hazardous to the aquatic environment with long-lasting effects (H413).[5][9] Therefore, release into the environment should be avoided.[5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical. It should be stored in a tightly sealed container in a cool, dry, and dark place, protected from light to prevent degradation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9,10-Dibutoxyanthracene |Electron Transfer Sensitizer [benchchem.com]
- 2. nbino.com [nbino.com]

- 3. watson-int.com [watson-int.com]
- 4. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 76275-14-4: Anthracene,9,10-dibutoxy- | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. PSS 303 [chembk.com]
- 9. 9,10-Dibutoxyanthracene | C22H26O2 | CID 21987539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9,10-Dibutoxyanthracene | 76275-14-4 [chemicalbook.com]
- 11. 9,10-Dibutoxyanthracene | 76275-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 9,10-Dibutoxyanthracene | 76275-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]
- 15. CN113880698B - Preparation method of 9, 10-dibutoxyanthracene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [what are the chemical properties of 9,10-Dibutoxyanthracene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1632443#what-are-the-chemical-properties-of-9-10-dibutoxyanthracene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com